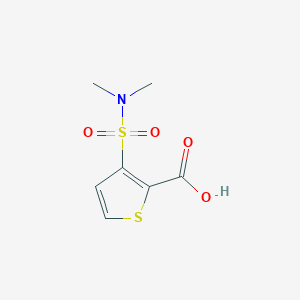

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(dimethylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCJHSBYOHIRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Thiophene-2-carboxylic Acid Derivatives

The most direct approach involves introducing the dimethylsulfamoyl group onto a prefunctionalized thiophene ring. Thiophene-2-carboxylic acid serves as the starting material, with sulfonylation at the 3-position achieved via electrophilic substitution. Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes are typically employed to generate the sulfonyl chloride intermediate. Subsequent reaction with dimethylamine yields the dimethylsulfamoyl moiety:

Reaction Scheme

- Sulfonylation :

Thiophene-2-carboxylic acid + ClSO3H → 3-chlorosulfonylthiophene-2-carboxylic acid - Amination :

3-chlorosulfonylthiophene-2-carboxylic acid + (CH3)2NH → this compound

Regioselectivity challenges arise due to the electron-withdrawing carboxylic acid group, which directs electrophiles to the 4- and 5-positions. To circumvent this, protective esterification of the carboxylic acid (e.g., methyl ester formation) enhances ortho-directing effects, favoring sulfonylation at the 3-position. Deprotection via alkaline hydrolysis restores the carboxylic acid functionality.

Grignard Reagent-Mediated Carboxylation

Adapting methodologies from thiophene carboxylation patents, a two-step strategy leverages organometallic intermediates:

- Grignard Formation : 3-bromo-thiophene derivatives react with magnesium in tetrahydrofuran (THF) under alkyl halide activation (e.g., ethyl bromide).

- Carboxylation : Quenching the Grignard reagent with carbon dioxide introduces the carboxylic acid group. Subsequent sulfonylation at the 3-position completes the synthesis.

Example Protocol

- Step 1 : 2-Bromo-3-methylthiophene + Mg → 3-methylthiophen-2-ylmagnesium bromide

- Step 2 : CO2 introduction → 3-methylthiophene-2-carboxylic acid

- Step 3 : Sulfonylation as described in Section 1.1

This route’s efficiency hinges on optimizing halogen placement and Grignard stability, with yields reaching 50–70% in analogous syntheses.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reaction control and scalability. Key industrial adaptations include:

- Solvent Recycling : THF recovery systems reduce waste.

- Catalytic Sulfonylation : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce ClSO3H usage.

- In Situ Acidification : Direct HCl gas introduction during amination minimizes purification steps.

Reaction Optimization and Challenges

Regioselectivity Control

The carboxylic acid group’s electron-withdrawing nature complicates 3-position functionalization. Strategies to enhance 3-sulfonylation include:

Purification Techniques

Post-synthesis purification often involves:

- Acid-Base Extraction : Adjusting pH to isolate the carboxylic acid.

- Salt Formation : Sodium or potassium salts precipitate for high-purity recovery.

- Crystallization : Ethanol/water mixtures yield crystalline product.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Direct Sulfonylation | ClSO3H, (CH3)2NH | 0–5°C, DCM | 40–60% | Minimal steps |

| Grignard-Carboxylation | Mg, CO2, alkyl halides | THF, reflux | 50–70% | Scalable, high regioselectivity |

| Industrial Continuous Flow | Zeolite catalysts, THF | 25–50°C, pressurized | 65–80% | High throughput, reduced waste |

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Thiophene derivatives with reduced sulfonyl groups.

Substitution: Thiophene derivatives with substituted dimethylamino groups.

Scientific Research Applications

Pharmaceutical Development

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to interact with multiple biological targets, making it a valuable candidate in drug discovery. For instance, research has indicated its potential in developing new antitumor agents due to its ability to inhibit cancer cell proliferation effectively .

Case Study: Antitumor Activity

A study evaluated derivatives based on thiophene scaffolds, including this compound, against various cancer cell lines. Compounds derived from this scaffold exhibited significant antiproliferative activity, particularly against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .

The compound has shown promise in biological applications beyond oncology. It has been investigated for its antibacterial properties against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies indicated that modifications to the thiophene ring could enhance its antibacterial efficacy .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 3-Amino thiophene derivative | 40% inhibition | 50% inhibition |

| 3-Hydroxy thiophene derivative | 20% inhibition | 30% inhibition |

| 3-Methyl thiophene derivative | No activity | 10% inhibition |

Industrial Applications

In the industrial sector, this compound is utilized in producing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in electronic materials.

Case Study: Organic Semiconductor Production

Research has highlighted the role of thiophene derivatives in developing organic semiconductors. The incorporation of dimethylsulfamoyl groups enhances charge carrier mobility, making these compounds viable candidates for next-generation electronic devices.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino and sulfonyl groups allow it to form strong interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: Lacks the dimethylamino and sulfonyl groups.

3-(Methylsulfonyl)thiophene-2-carboxylic acid: Contains a methylsulfonyl group instead of a dimethylamino group.

3-(Dimethylamino)thiophene-2-carboxylic acid: Contains a dimethylamino group but lacks the sulfonyl group.

Uniqueness: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups on the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (DMTCA) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DMTCA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMTCA is characterized by its thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of the dimethylsulfamoyl group enhances its solubility and biological interaction potential.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H10N2O3S2 |

| Molecular Weight | 238.31 g/mol |

| CAS Number | [Insert CAS number] |

DMTCA exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : DMTCA has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that DMTCA possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi.

Case Study : A study conducted on Staphylococcus aureus showed that DMTCA inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

DMTCA has been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions.

Research Findings : In a murine model of inflammation, DMTCA administration resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The compound's anticancer activity has also been explored. Preliminary studies suggest that DMTCA induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Data Table: Anticancer Activity of DMTCA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest and apoptosis |

Toxicity and Safety Profile

Toxicological assessments indicate that DMTCA exhibits low toxicity in animal models. A sub-chronic toxicity study revealed no significant adverse effects at doses up to 200 mg/kg body weight over a 90-day period.

Q & A

Q. How can researchers optimize the synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Sonogashira Coupling : Utilize palladium-catalyzed cross-coupling of methyl 3-halothiophene-2-carboxylates with terminal alkynes, followed by hydrolysis (e.g., using NaOH or H₂SO₄) to yield carboxylic acid derivatives .

- Purification Techniques : Implement column chromatography with polar stationary phases (e.g., silica gel) and solvent systems like ethyl acetate/hexane to isolate high-purity products. Recrystallization from ethanol or acetonitrile can further enhance purity .

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and minimize side products. Adjust stoichiometric ratios (e.g., 1.5 equiv. of I₂ in iodocyclization) to favor desired pathways .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm sulfamoyl and carboxylic acid moieties. For example, the sulfamoyl group typically appears as a singlet in the δ 3.0–3.5 ppm range .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ or [M−H]− ions) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry (e.g., deviations <0.4% indicate high purity) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures. Avoid exposure to moisture to prevent hydrolysis .

- Incompatibilities : Separate from strong oxidizing agents (e.g., HNO₃), bases (e.g., NaOH), and acids (e.g., H₂SO₄) to prevent hazardous reactions .

- Decomposition : Monitor for CO/CO₂ release under heat (>150°C) using FTIR or gas chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data of this compound derivatives across different studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to reduce variability .

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) on IC₅₀ values to identify structure-activity trends .

Q. What advanced structural elucidation techniques are critical for studying the stereochemical properties of this compound?

- Methodological Answer :

- Solid-State 13C NMR : Resolve atropisomerism by analyzing carbonyl and sulfonamide carbon shifts (e.g., δ 165–175 ppm for carboxylic acid) .

- X-Ray Crystallography : Determine crystal packing and dihedral angles between thiophene and sulfamoyl groups to confirm stereochemical stability .

- DFT Calculations : Model rotational barriers (>20 kcal/mol) to predict atropisomer persistence under physiological conditions .

Q. How can computational modeling be integrated with experimental data to predict the pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) or kinase targets (e.g., EGFR). Validate with ΔG values < −8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., quinoline derivatives) to refine target hypotheses .

Q. What strategies are effective in mitigating byproduct formation during the halogenation of thiophene-2-carboxylic acid derivatives?

- Methodological Answer :

- Schmidt Reaction : Optimize primary amine (e.g., benzylamine) and solvent (e.g., DCM) to reduce side reactions. Quench excess Cl₂ with Na₂S₂O₃ .

- Catalytic Halogenation : Use FeCl₃ (5 mol%) in CHCl₃ at 0°C to improve regioselectivity and minimize polychlorinated byproducts .

- Purification : Employ flash chromatography (hexane:EtOAc = 4:1) or fractional crystallization to isolate monohalogenated products .

Q. How does the incorporation of this compound into graphene-based materials enhance mid-infrared detection capabilities?

- Methodological Answer :

- Surface Functionalization : Covalently attach the compound to graphene oxide via EDC/NHS coupling, enhancing IR absorption at 3–5 μm .

- Photoresponsivity : Measure responsivity (>1 A/W) using FTIR and attribute improvements to ligand-specific absorption bands (e.g., C=O and S=O stretches) .

- Stability Testing : Assess device performance over 30 days at 25°C to confirm minimal degradation (ΔR < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.